molecular formula C11H25NO B11959838 1-Dibutylaminopropan-2-ol CAS No. 2109-64-0

1-Dibutylaminopropan-2-ol

Katalognummer: B11959838
CAS-Nummer: 2109-64-0
Molekulargewicht: 187.32 g/mol
InChI-Schlüssel: ICMJHPBQTVWCNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Dibutylamino-2-propanol is an organic compound with the molecular formula C11H25NO. It is a secondary amine and alcohol, characterized by the presence of both an amino group and a hydroxyl group. This compound is used in various chemical and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Dibutylamino-2-propanol can be synthesized through several methods:

    Reaction of 1-chloro-2-propanol with dibutylamine: This method involves the nucleophilic substitution of the chlorine atom in 1-chloro-2-propanol by the dibutylamino group.

    Reduction of 1-dibutylamino-2-propanone: This method involves the reduction of the ketone group in 1-dibutylamino-2-propanone to a hydroxyl group.

Industrial Production Methods: The industrial production of 1-Dibutylamino-2-propanol typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to optimize the reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Dibutylamino-2-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products:

    Oxidation: Formation of 1-dibutylamino-2-propanone.

    Reduction: Formation of 1-dibutylamino-2-propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Dibutylamino-2-propanol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Used in the production of surfactants, emulsifiers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Dibutylamino-2-propanol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules due to the presence of the hydroxyl group, influencing its reactivity and interactions.

Vergleich Mit ähnlichen Verbindungen

    1-Dimethylamino-2-propanol: Similar structure but with methyl groups instead of butyl groups.

    1-Diethylamino-2-propanol: Similar structure but with ethyl groups instead of butyl groups.

    1-Dipropylamino-2-propanol: Similar structure but with propyl groups instead of butyl groups.

Uniqueness: 1-Dibutylamino-2-propanol is unique due to the presence of the butyl groups, which influence its physical and chemical properties, such as solubility, boiling point, and reactivity. These properties make it suitable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

2109-64-0

Molekularformel

C11H25NO

Molekulargewicht

187.32 g/mol

IUPAC-Name

1-(dibutylamino)propan-2-ol

InChI

InChI=1S/C11H25NO/c1-4-6-8-12(9-7-5-2)10-11(3)13/h11,13H,4-10H2,1-3H3

InChI-Schlüssel

ICMJHPBQTVWCNT-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(CCCC)CC(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.